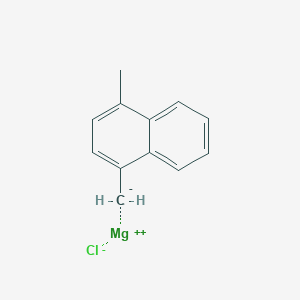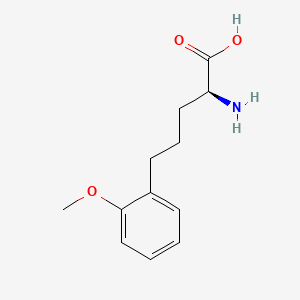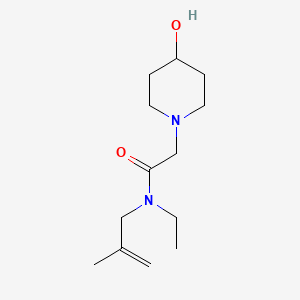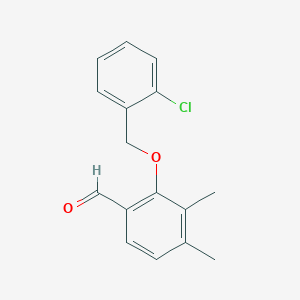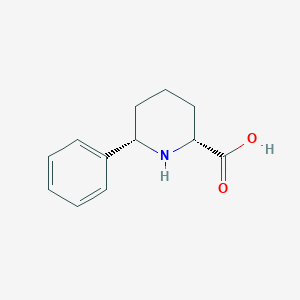
cis-6-Phenyl-piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-6-Phenyl-piperidine-2-carboxylic acid: is a piperidine derivative with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various biologically active compounds . This compound is characterized by its unique cis-configuration, which influences its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Phenyl-piperidine-2-carboxylic acid typically involves the hydrogenation of functionalized pyridines. This process can be carried out using a rhodium oxide catalyst under mild conditions . The reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The use of a stable, commercially available rhodium compound, such as Rh2O3, has been reported to be effective for the reduction of various unprotected pyridines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic hydrogenation techniques, which are scalable and can be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: cis-6-Phenyl-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like rhodium or palladium.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Rhodium or palladium catalysts, hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
cis-6-Phenyl-piperidine-2-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cis-6-Phenyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. This binding can result in the modulation of biological processes, such as neurotransmission or enzyme inhibition .
Comparación Con Compuestos Similares
Pipecolic acid: Another piperidine derivative with similar structural features.
Piperidine-3-carboxamide: A related compound with a carboxamide functional group.
5-(Methoxycarbonyl)piperidine-2-carboxylic acid: A derivative with a methoxycarbonyl group.
Uniqueness: cis-6-Phenyl-piperidine-2-carboxylic acid is unique due to its cis-configuration, which influences its stereochemistry and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans-isomers or other piperidine derivatives .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(2R,6S)-6-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)/t10-,11+/m0/s1 |
Clave InChI |
XMXVAHHWCXAWGE-WDEREUQCSA-N |
SMILES isomérico |
C1C[C@H](N[C@H](C1)C(=O)O)C2=CC=CC=C2 |
SMILES canónico |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


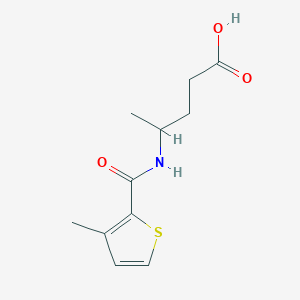
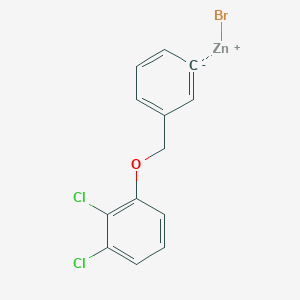

![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
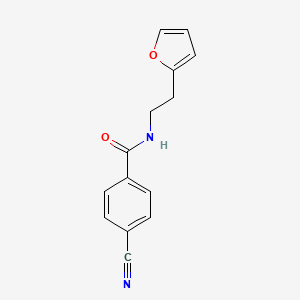
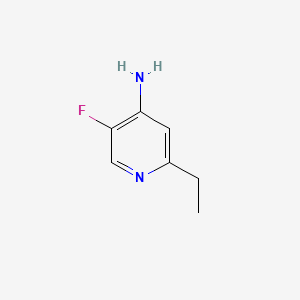
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
